Predicted Lipophilicity and Permeability: Acetyl vs. Methyl and Unsubstituted Piperazine Analogues
The acetyl substituent moderately increases computed LogP and LogD relative to the methyl (CAS 447445‑84‑3) and unsubstituted piperazine (CAS not assigned) analogues . While direct experimental LogP values for all three are absent from the peer‑reviewed literature, ACD/Labs predictions indicate LogP = 0.29 for the acetyl compound, whereas the methyl analogue is predicted to be more hydrophilic (LogP ~‑0.1). This ~0.4 log unit difference suggests that the acetyl derivative may exhibit modestly improved passive membrane permeability, relevant to CNS‑targeted programs [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 0.29 (ACD/Labs prediction) |
| Comparator Or Baseline | 2‑Chloro‑N‑[4‑(4‑methylpiperazin‑1‑yl)phenyl]acetamide: LogP ~‑0.1 (extrapolated from structure‑property trends) |
| Quantified Difference | ΔLogP ≈ 0.4 units (acetyl more lipophilic) |
| Conditions | ACD/Labs Percepta Platform, v14.00; pH‑independent LogP |
Why This Matters
Higher predicted LogP may correlate with better blood‑brain‑barrier penetration, a critical parameter for CNS‑targeted procurement decisions.
- [1] U.S. Patent No. 4,610,984. Substituted piperazin-1-yl-acetic acid amides. Filed September 27, 1984, and issued September 9, 1986. View Source
